molecular formula C10H15ClO2S B1281436 Adamantane-1-sulfonyl chloride CAS No. 24053-96-1

Adamantane-1-sulfonyl chloride

Cat. No. B1281436
CAS RN: 24053-96-1
M. Wt: 234.74 g/mol
InChI Key: LLZYXOXYBQDLIC-UHFFFAOYSA-N
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Description

Adamantane-1-sulfonyl chloride is an important organic compound in the field of organic chemistry. It is an organosulfur compound consisting of an adamantane core with a sulfonyl chloride group attached. This compound is a colorless, crystalline solid with a melting point of 95-97 °C. It is soluble in water, methanol, and ethanol. This compound is a versatile reagent used in organic synthesis for the preparation of various organic compounds such as amides, sulfonamides, sulfones, and sulfonates.

Scientific Research Applications

Ionic Chlorination of Alkanes

  • Adamantane-1-sulfonyl chloride has been used in ionic chlorination reactions. A study demonstrated that when adamantane was chlorinated with sulfuryl chloride in sulfolane, it produced 1-chloroadamantane almost exclusively, indicating an ionic mechanism in the reaction (Tabushi, Yoshida, & Tamaru, 1973).

Reaction with Olefins

  • Adamantane derivatives have been explored for reactions with olefins. One study illustrated the addition of a sulfonyl chloride to an olefin without a catalyst, using adamantane structures (Gubernatorov, Kogai, & Sokolenko, 1983).

Chlorotropic Rearrangements

Coordination Framework

  • It has been used in creating coordination frameworks. A study employed an adamantane-based unit to produce a coordination solid with open channel layered structure, showcasing metal sulfonate clusters (Hoffart, Côté, & Shimizu, 2003).

Synthesis of Derivatives

  • This compound has played a role in the synthesis of various adamantane derivatives, which are explored for their potential biological activities and chemical properties (Greidanus, 1970).

Novel Compounds Synthesis

  • New compounds of adamantane-1-sulfonic acid with metals like cobalt and cadmium have been synthesized and characterized for their properties and potential applications (Djordjevic et al., 2012).

Advanced Material Applications

  • This compound is also used in the development of advanced materials, such as polymers for gas separation and flame retardants, highlighting its versatility and importance in material science (Wang et al., 2020; Wen et al., 2018).

Safety and Hazards

Adamantane-1-sulfonyl chloride can cause severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Therefore, it has become increasingly relevant to summarize and systematize these data, especially in view of the recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds .

properties

IUPAC Name

adamantane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClO2S/c11-14(12,13)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZYXOXYBQDLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510077
Record name Tricyclo[3.3.1.1~3,7~]decane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24053-96-1
Record name Tricyclo[3.3.1.1~3,7~]decane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name adamantane-1-sulfonyl chloride
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